molecular formula C21H15N3O3S B11120377 (5E)-5-(3-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(3-methoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11120377
M. Wt: 389.4 g/mol
InChI Key: NRCUXMUSLJTCAC-GZTJUZNOSA-N
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Description

(5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzofuran moiety, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with 3-methyl-2-benzofuran-1-amine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

(5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3-HYDROXYPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5E)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5E)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-(3-METHYL-1-BENZOFURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific structural features, such as the methoxy group on the phenyl ring and the benzofuran moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H15N3O3S

Molecular Weight

389.4 g/mol

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H15N3O3S/c1-12-15-8-3-4-9-16(15)27-18(12)19-22-21-24(23-19)20(25)17(28-21)11-13-6-5-7-14(10-13)26-2/h3-11H,1-2H3/b17-11+

InChI Key

NRCUXMUSLJTCAC-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)/C(=C\C5=CC(=CC=C5)OC)/SC4=N3

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN4C(=O)C(=CC5=CC(=CC=C5)OC)SC4=N3

Origin of Product

United States

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